molecular formula C12H23ClN2O B2790038 (4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride CAS No. 1158388-85-2

(4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride

Cat. No.: B2790038
CAS No.: 1158388-85-2
M. Wt: 246.78
InChI Key: BXTZTAJILKIKMU-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride is a chemical compound with the molecular formula C12H23ClN2O. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring, a cyclohexyl group, and a methanone moiety, making it a valuable scaffold for the development of new molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted piperidine compounds. These products are valuable intermediates for further chemical transformations and applications .

Scientific Research Applications

(4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a tool for probing enzyme activities.

    Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclohexylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10;/h10-11H,1-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTZTAJILKIKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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